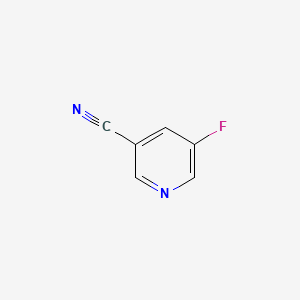
1-(Cyclopropylmethyl)cyclopropane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular weight of 1-(Cyclopropylmethyl)cyclopropane-1-sulfonamide is 175.25 . Its molecular formula is C7H13NO2S . The InChI code is 1S/C7H13NO2S/c1-7(4-5-7)11(9,10)8-6-2-3-6/h6,8H,2-5H2,1H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 175.25 . It is stored at room temperature .Scientific Research Applications
C7H13NO2S C_7H_{13}NO_2S C7H13NO2S
and a molecular weight of 175.25 g/mol , has potential applications in various fields of research. Below, I’ve detailed six unique applications, each within its own section.Environmental Science: Pollutant Degradation
Research could explore the use of 1-(Cyclopropylmethyl)cyclopropane-1-sulfonamide in the degradation of environmental pollutants. Its chemical structure might interact with pollutants, facilitating their breakdown into less harmful substances, thus contributing to environmental remediation efforts.
Each of these applications represents a distinct field of research where 1-(Cyclopropylmethyl)cyclopropane-1-sulfonamide could have significant impact. Further studies and experiments are necessary to explore these potentials fully. The information provided here is based on the compound’s chemical properties and the typical roles of sulfonamides in scientific research .
Mechanism of Action
properties
IUPAC Name |
1-(cyclopropylmethyl)cyclopropane-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c8-11(9,10)7(3-4-7)5-6-1-2-6/h6H,1-5H2,(H2,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOCDFSJBNGOLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2(CC2)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

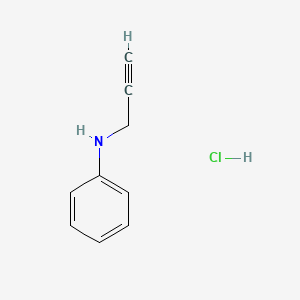
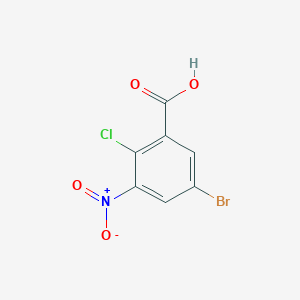

![4-[2-(Piperidin-1-yl)ethyl]benzoic acid](/img/structure/B1322385.png)
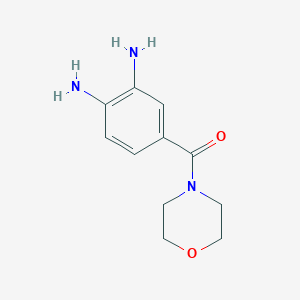
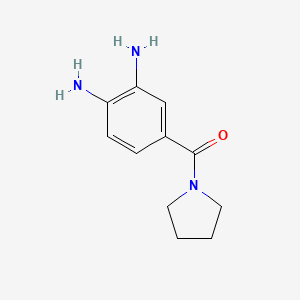
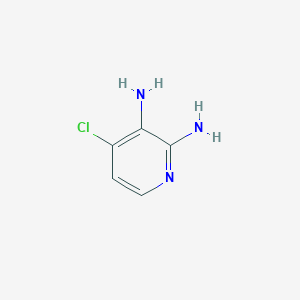
![3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B1322397.png)



![2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid](/img/structure/B1322407.png)

